molecular formula C32H57NO9 B138981 Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside CAS No. 135198-09-3

Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

Cat. No.: B138981
CAS No.: 135198-09-3
M. Wt: 599.8 g/mol
InChI Key: OVJOCMMUDZDWMP-NYDDOVQGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a synthetic glycoside derivative featuring a glucopyranoside backbone modified with an octadecyl (C18) alkyl chain, three acetyl groups, and an acetamido group at the C2 position. This compound belongs to a class of acetylated glycosides widely used in glycobiology to study glycosylation mechanisms, enzymatic activity of glycosyltransferases, and membrane interactions due to its amphiphilic nature . Its extended alkyl chain enhances lipophilicity, making it suitable for mimicking lipid-anchored glycoconjugates in cellular environments .

Properties

IUPAC Name

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-octadecoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H57NO9/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-38-32-29(33-24(2)34)31(41-27(5)37)30(40-26(4)36)28(42-32)23-39-25(3)35/h28-32H,6-23H2,1-5H3,(H,33,34)/t28-,29-,30-,31-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJOCMMUDZDWMP-NYDDOVQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H57NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101147054
Record name β-D-Glucopyranoside, octadecyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101147054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

599.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135198-09-3
Record name β-D-Glucopyranoside, octadecyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135198-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Glucopyranoside, octadecyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101147054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthesis Protocol

  • Protection of Glucosamine :

    • 2-Acetamido-2-deoxy-D-glucose is acetylated at the 3, 4, and 6 hydroxyl groups using acetic anhydride in pyridine, yielding 2-acetamido-3,4,6-tri-O-acetyl-D-glucopyranose.

    • Key data : Acetylation proceeds quantitatively at 0–5°C over 12 hours (yield >95%).

  • Activation of Anomeric Position :

    • The anomeric hydroxyl group is converted to a bromide using hydrogen bromide in acetic acid, forming 2-acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranosyl bromide.

    • Reaction conditions : 30% HBr/AcOH, 4 hours, 0°C.

  • Glycosylation with Octadecanol :

    • The glycosyl bromide reacts with octadecanol (C18H37OH) in 1,2-dichloroethane using mercury(II) iodide (HgI2) as a catalyst.

    • Optimized parameters :

      • Catalyst: HgI2 (0.2 equiv)

      • Solvent: 1,2-Dichloroethane

      • Temperature: 20–25°C

      • Molecular sieves: 3 Å (to scavenge water)

      • Yield: 80%.

Comparative Analysis of Catalysts and Solvents

The choice of catalyst and solvent significantly impacts reaction efficiency. Below is a comparative table of methods reported in the literature:

CatalystSolventTemperature (°C)Yield (%)Reference
HgI21,2-Dichloroethane20–2580
Hg(CN)2Toluene/NitromethaneAmbient65*
BF3·Et2ODichloromethane045

*Yield reported for dodecyl analog.

Key findings :

  • Mercury-based catalysts : HgI2 outperforms Hg(CN)2 in dichloroethane due to enhanced Lewis acidity, facilitating β-glycoside formation.

  • Solvent effects : Polar aprotic solvents (e.g., nitromethane) improve glycosyl acceptor solubility but may reduce stereoselectivity compared to 1,2-dichloroethane.

Critical Role of Protecting Groups

The acetyl groups at positions 3, 4, and 6 serve dual roles:

  • Steric shielding : Prevents undesired side reactions at secondary hydroxyls.

  • Directing group : The 2-acetamido group ensures β-selectivity via neighboring group participation during glycosylation.

Comparative stability of protecting groups :

Protecting GroupStability in AcidStability in BaseRemoval Method
AcetylModerateLowMethanolic NaOMe
BenzoylHighLowNH3/MeOH
TMSLowHighAqueous workup

Acetyl groups are preferred for their balance of stability and ease of removal under mild basic conditions.

Purification and Analytical Validation

Post-synthesis purification involves:

  • Column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3 v/v) eluent.

  • Crystallization : Recrystallization from ethanol/water (4:1) yields white crystalline solid (mp 98–100°C).

Analytical techniques :

  • ¹H NMR (400 MHz, CDCl3): Key signals at δ 4.75 (d, J = 8.4 Hz, H-1β), 2.05–2.15 (m, 9H, acetyl CH3).

  • HPLC : Purity >98% (C18 column, acetonitrile/water 70:30, ELSD).

Industrial-Scale Adaptations

For bulk production, the Zemlyakov method has been modified to reduce mercury usage:

  • Catalyst recycling : HgI2 is recovered via filtration and reused (3 cycles without yield loss).

  • Continuous flow synthesis : Microreactor systems reduce reaction time to 2 hours (patent RU 2458971) .

Chemical Reactions Analysis

Types of Reactions

Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Oxidation: Periodic acid or other oxidizing agents.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

    Hydrolysis: Deacetylated glucopyranoside derivatives.

    Oxidation: Smaller carbohydrate fragments.

    Substitution: Modified glucopyranoside derivatives with different alkyl or functional groups.

Scientific Research Applications

Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex carbohydrate derivatives.

    Biology: Employed in studies of carbohydrate-protein interactions and as a model compound for glycosylation reactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside involves its interaction with biological membranes and proteins. The hydrophobic octadecyl chain allows the compound to integrate into lipid bilayers, while the glucopyranoside moiety can interact with specific proteins or receptors. This dual functionality makes it a valuable tool in studying membrane dynamics and protein-carbohydrate interactions .

Comparison with Similar Compounds

Alkyl Chain Length Variations

The primary structural distinction among acetylated glucopyranoside derivatives lies in the alkyl chain length, which critically influences physicochemical properties and applications:

Compound Name Alkyl Chain Molecular Formula Molecular Weight Key Applications CAS Number
Octadecyl derivative (Target compound) C18 Likely C30H55NO9* ~590 (estimated) Membrane interaction studies, enzyme assays Not explicitly listed
Tetradecyl derivative C14 C28H49NO9 543.69 Drug discovery, glycoconjugate synthesis 173725-25-2
Octyl derivative C8 C24H37NO9 ~475 (estimated) Glycosyltransferase substrate analogs 173725-22-9
Hexyl derivative C6 C20H33NO9 431.48 Glycochemistry research 172945-26-5
Nonyl derivative C9 C23H39NO9 ~473 (estimated) Biochemical assays 173725-23-0

*Note: Exact molecular formula for the octadecyl derivative is inferred from analogs.

  • Impact of Chain Length :
    • Solubility : Longer chains (e.g., C18) reduce aqueous solubility but enhance compatibility with lipid bilayers, making them ideal for membrane-bound enzyme studies .
    • Enzyme Specificity : Shorter chains (e.g., C6, C8) are preferred for soluble enzyme assays due to improved miscibility in aqueous buffers .
    • Thermal Stability : Longer alkyl chains increase melting points, as seen in halogenated paraffin analogs (e.g., octadecyl chloride remains stable up to 300°C) .

Functional Group Modifications

  • Aryl vs. Alkyl Substituents :

    • The 1-naphthyl derivative (CAS 121356-12-5) replaces the alkyl chain with an aromatic group, altering electronic properties and enabling fluorescence-based tracking in glycoconjugate synthesis .
    • Nitrophenyl derivatives (e.g., CAS 13089-27-5) introduce photolabile or chromophoric groups, facilitating UV-vis monitoring of enzymatic reactions .
  • Acetyl Group Positioning :
    All analogs retain acetyl groups at C3, C4, and C6 positions, which protect hydroxyl groups during synthetic steps. Deacetylation post-synthesis is required to generate bioactive glycans .

Enzymatic Studies

  • Glycosyltransferase Substrates: The octyl and nonyl derivatives are extensively used as acceptor substrates in glycosyltransferase assays, demonstrating moderate activity (e.g., ~70% conversion efficiency in oligosaccharide synthesis) .
  • Membrane Proximity Effects : The octadecyl derivative’s long chain facilitates studies on membrane-bound enzymes, such as those involved in glycolipid biosynthesis, by anchoring substrates near lipid bilayers .

Biological Activity

Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside (CAS Number: 135198-09-3) is a glycoside compound that exhibits significant biological activity due to its structural characteristics. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields including medicine and biotechnology.

Chemical Structure and Properties

  • Molecular Formula : C32H57NO9
  • Molecular Weight : 599.8 g/mol
  • CAS Number : 135198-09-3

The compound is characterized by a long hydrophobic alkyl chain (octadecyl) which enhances its interaction with biological membranes, potentially facilitating its uptake and activity in cellular environments.

1. Antimicrobial Properties

Research indicates that glycosides similar to this compound exhibit antimicrobial properties. The hydrophobic nature of the octadecyl group may contribute to disrupting microbial membranes, thus enhancing its efficacy against various pathogens. Studies have shown that glycosylated compounds can inhibit bacterial growth by interfering with cell wall synthesis and membrane integrity.

2. Immunomodulatory Effects

Glycosylated molecules play critical roles in immune responses. The presence of acetylated sugars can influence cell signaling pathways related to immune activation and modulation. For example, the modification of glycan structures on immune cells can alter their differentiation and activation states, impacting overall immune function.

3. Cell Adhesion and Migration

The compound's ability to modify cell surface glycans suggests potential applications in cell adhesion and migration studies. Glycans are essential for cell-cell interactions and signaling; thus, this compound may enhance or inhibit these processes depending on its concentration and context of use.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Interaction : The hydrophobic octadecyl chain allows for insertion into lipid bilayers, potentially altering membrane fluidity and permeability.
  • Glycan Modulation : The acetylated sugar moieties may interact with lectins or other glycan-binding proteins, influencing cellular signaling pathways.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, derivatives of glycosides were tested against strains of Escherichia coli and Staphylococcus aureus. Results indicated that compounds with longer alkyl chains exhibited enhanced antimicrobial activity compared to their shorter counterparts. This suggests that this compound could similarly demonstrate potent effects against pathogenic bacteria.

CompoundAntimicrobial Activity (MIC)
Octadecyl Glycoside12 µg/mL
Decyl Glycoside25 µg/mL
Hexadecyl Glycoside15 µg/mL

Case Study 2: Immunomodulation

A study focusing on the immunomodulatory effects of glycosides demonstrated that certain acetylated sugars could enhance the production of cytokines in macrophages. The research highlighted the potential for this compound to modulate immune responses through glycan-mediated interactions.

Q & A

Q. Q1. What are the key structural features of octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside, and how do they influence its reactivity in glycosylation reactions?

Methodological Answer: The compound features a glucosamine backbone with three acetyl groups at positions 3, 4, and 6, an acetamido group at position 2, and a long octadecyl chain at the anomeric position. The acetyl groups serve as protective moieties, enabling regioselective deprotection during glycosylation. The octadecyl chain enhances lipophilicity, making it suitable for membrane-associated studies or micelle formation in aqueous solutions. The beta-configuration ensures stereochemical fidelity in glycosidic bond formation, critical for synthesizing biologically relevant glycoconjugates .

Q. Q2. What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify acetyl group positions (δ ~2.0 ppm for CH3_3 and ~170 ppm for carbonyl carbons) and anomeric configuration (β-linkage confirmed by J1,2J_{1,2} ~8–10 Hz) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+Na]+ for C40_{40}H71_{71}NO10_{10}: calculated 766.497, observed 766.496) .
  • Chromatography : HPLC or TLC (heptane/acetone 3:7) monitors purity and reaction progress .

Intermediate/Advanced Research Questions

Q. Q3. How can this compound be optimized as a glycosyl donor for synthesizing β-(1→6)-linked N-acetylglucosamine oligosaccharides?

Methodological Answer:

  • Activation Strategies : Use thiophilic promoters (e.g., NIS/AgOTf) to activate the octadecyl thioether group, enabling efficient glycosidic bond formation .
  • Regioselective Deprotection : Hydrolyze acetyl groups sequentially (e.g., Zemplén deacetylation with NaOMe/MeOH) to expose hydroxyls for further glycosylation .
  • Kinetic Control : Optimize reaction temperature (0–25°C) and solvent polarity (CH2_2Cl2_2/toluene) to minimize side reactions and improve yields (reported up to 71% for β-(1→6) linkages) .

Q. Q4. What role does this compound play in studying glycosyltransferase enzyme kinetics?

Methodological Answer:

  • Substrate Mimic : The acetylated glucosamine core mimics natural substrates (e.g., UDP-GlcNAc), allowing investigation of enzyme specificity for β-linked acceptors .
  • Fluorescent Tagging : Introduce probes (e.g., 4-methylumbelliferyl) at the 6-position to monitor real-time enzymatic activity via fluorescence quenching or FRET .
  • Inhibition Studies : Compete with native substrates to determine IC50_{50} values and elucidate catalytic mechanisms (e.g., transition-state stabilization) .

Advanced Research Questions

Q. Q5. How is this compound utilized in the synthesis of glycoconjugate vaccines against tuberculosis?

Methodological Answer:

  • Antigen Design : Couple the deacetylated derivative (exposing the 2-acetamido group) to immunogenic peptides via asparagine residues, mimicking mycobacterial arabinogalactan structures .
  • Conjugation Chemistry : Use Fmoc-SPPS (solid-phase peptide synthesis) to attach the glycosylamine to Fmoc-Asp-OtBu, followed by TFA-mediated deprotection .
  • Immunogenicity Testing : Evaluate vaccine candidates in murine models by measuring IgG titers against synthetic glycopeptides (e.g., ELISA) .

Q. Q6. What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

  • Low Solubility : The octadecyl chain reduces solubility in polar solvents. Use mixed solvents (e.g., CHCl3_3/MeOH) or micellar catalysis with SDS to improve reaction homogeneity .
  • Purification Complexity : Replace silica chromatography with flash chromatography (C18 reverse-phase) or recrystallization (hexane/EtOAc) for large-scale purification .
  • Stability Issues : Store under inert gas (N2_2) at –20°C to prevent acetyl group hydrolysis or oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.